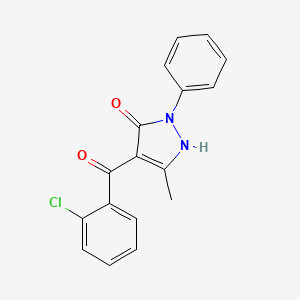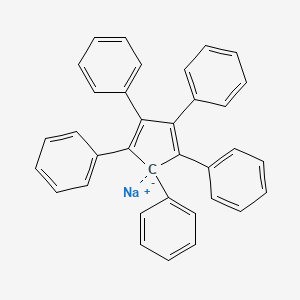
sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is an organometallic compound with the molecular formula C₃₅H₂₅Na. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with four phenyl groups and a benzene ring. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of 1,2,3,4,5-pentaphenylcyclopentadiene with sodium metal. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process involves dissolving the pentaphenylcyclopentadiene in a suitable solvent, such as tetrahydrofuran (THF), and then adding sodium metal. The reaction mixture is stirred until the sodium is completely dissolved, forming the desired sodium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis can be scaled up with appropriate safety measures and equipment to handle the reactive sodium metal and inert atmosphere requirements.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetraphenylcyclopentadienone, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in the formation of complexes with transition metals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism by which sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can interact with molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylcyclopentadienone: Similar in structure but lacks the sodium ion.
Pentaphenylcyclopentadiene: Precursor to the compound, with an additional phenyl group.
Hexaphenylbenzene: Formed from the reaction of tetraphenylcyclopentadienone with diphenylacetylene.
Uniqueness
Sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene is unique due to the presence of the sodium ion, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in the formation of organometallic complexes and advanced materials .
Propiedades
Número CAS |
82207-56-5 |
|---|---|
Fórmula molecular |
C35H25Na |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.Na/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
Clave InChI |
ZHAOSXLYRZXVHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



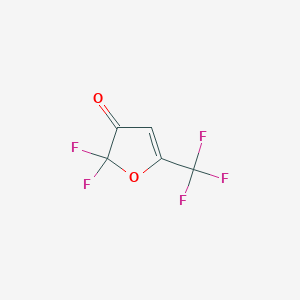
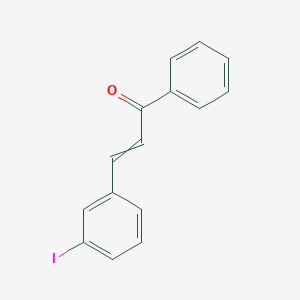
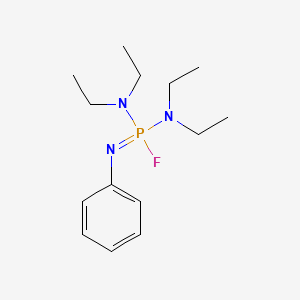
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)

![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
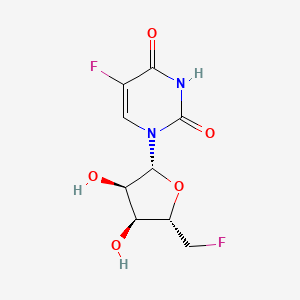
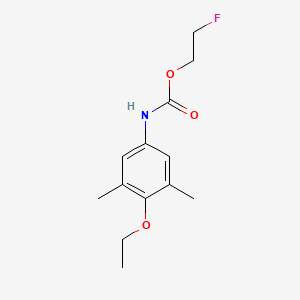
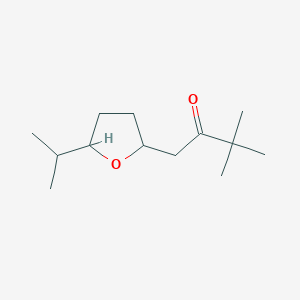
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)

